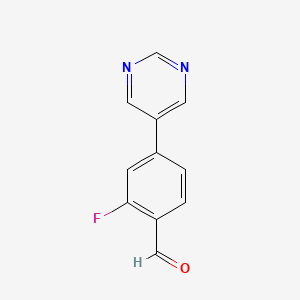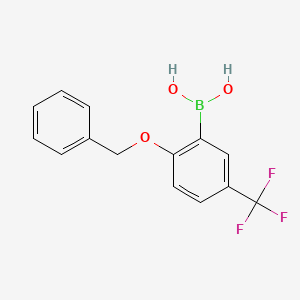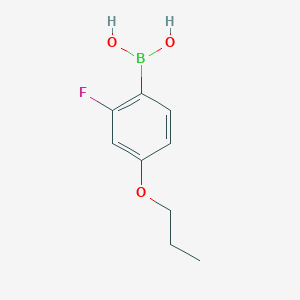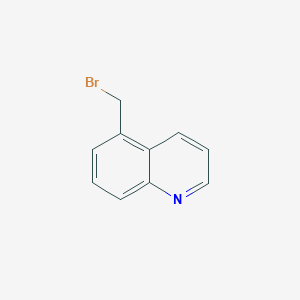
5-(Bromometil)quinolina
Descripción general
Descripción
5-(Bromomethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry . The bromomethyl group attached to the quinoline ring enhances its reactivity, making it a valuable intermediate in various chemical reactions and synthesis processes.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic applications.
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . Therefore, it’s plausible that 5-(Bromomethyl)quinoline may interact with a variety of biological targets.
Mode of Action
For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . It’s possible that 5-(Bromomethyl)quinoline may interact with its targets in a similar manner.
Pharmacokinetics
A tool like an ADME calculator can be used to predict these properties for 5-(Bromomethyl)quinoline .
Result of Action
Quinoline derivatives are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . Therefore, it’s plausible that 5-(Bromomethyl)quinoline may have similar effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
5-(Bromomethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between 5-(Bromomethyl)quinoline and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved. Additionally, 5-(Bromomethyl)quinoline can bind to DNA and RNA, potentially affecting transcription and translation processes .
Cellular Effects
5-(Bromomethyl)quinoline has been shown to influence various cellular processes. In cancer cells, it can induce apoptosis (programmed cell death) by activating caspases, a family of protease enzymes. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, 5-(Bromomethyl)quinoline can alter gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 5-(Bromomethyl)quinoline involves several key interactions at the molecular level. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, 5-(Bromomethyl)quinoline can inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair, by stabilizing the enzyme-DNA complex. This inhibition can result in DNA damage and cell death. Additionally, 5-(Bromomethyl)quinoline can interact with nuclear receptors, such as the aryl hydrocarbon receptor, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Bromomethyl)quinoline can change over time. The compound’s stability and degradation are important factors to consider. 5-(Bromomethyl)quinoline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to 5-(Bromomethyl)quinoline can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 5-(Bromomethyl)quinoline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 5-(Bromomethyl)quinoline have been associated with hepatotoxicity (liver damage) and nephrotoxicity (kidney damage) in animal studies. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
5-(Bromomethyl)quinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the metabolism of 5-(Bromomethyl)quinoline can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Transport and Distribution
The transport and distribution of 5-(Bromomethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). Once inside the cell, 5-(Bromomethyl)quinoline can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-(Bromomethyl)quinoline within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-(Bromomethyl)quinoline is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 5-(Bromomethyl)quinoline can localize to the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and cellular responses. Additionally, the compound can accumulate in the mitochondria, leading to changes in mitochondrial function and energy production .
Métodos De Preparación
The synthesis of 5-(Bromomethyl)quinoline can be achieved through several methods. One common approach involves the bromination of quinoline derivatives. For instance, quinoline can be brominated by heating its hydrochlorides with bromine in nitrobenzene, yielding 5-(Bromomethyl)quinoline . Another method involves the use of acetoacetanilide as a raw material, which undergoes bromination followed by cyclization to form the desired quinoline derivative . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
5-(Bromomethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different chemical properties and applications.
Reduction Reactions: Reduction of 5-(Bromomethyl)quinoline can lead to the formation of quinoline derivatives with different functional groups.
Common reagents and conditions used in these reactions include bromine, nitrobenzene, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
5-(Bromomethyl)quinoline can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug that also belongs to the quinoline family.
Quinine: Another antimalarial agent with a quinoline structure.
Mefloquine: An antimalarial and anti-inflammatory agent with a quinoline ring system.
The uniqueness of 5-(Bromomethyl)quinoline lies in its bromomethyl group, which enhances its reactivity and makes it a valuable intermediate in various chemical reactions and synthesis processes.
Propiedades
IUPAC Name |
5-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOXXAVCCOSTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630097 | |
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260796-73-3 | |
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


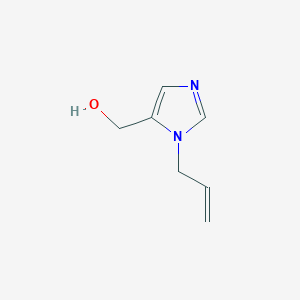
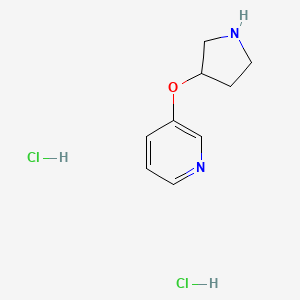

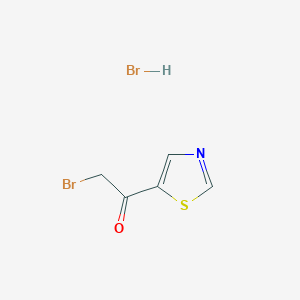
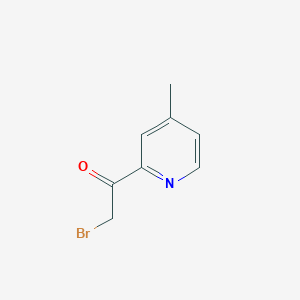
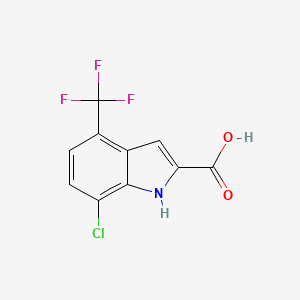
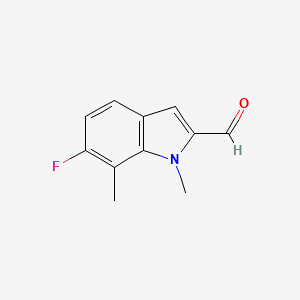
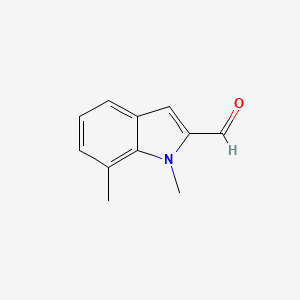
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)
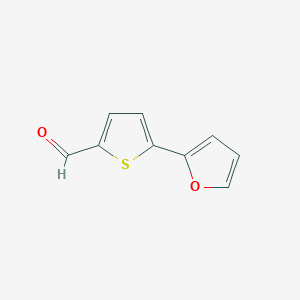
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)
